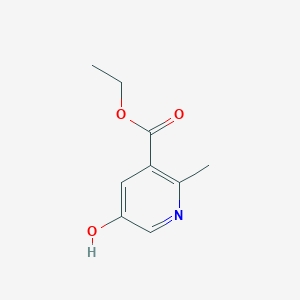

Ethyl 5-hydroxy-2-methylnicotinate

Overview

Description

Ethyl 5-hydroxy-2-methylnicotinate is a chemical compound with the molecular formula C9H11NO3 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of Ethyl 5-hydroxy-2-methylnicotinate involves several stages. In one experiment, potassium carbonate was added to a solution of the compound in methanol and stirred at room temperature for 12 hours. The mixture was then poured into ice water, and 2N HCl was added to adjust the pH to 8-9. The mixture was extracted with ethyl acetate, and the organic layer was dried over Na2SO4, filtered, and concentrated to afford the compound as a yellow solid .Molecular Structure Analysis

The molecular structure of Ethyl 5-hydroxy-2-methylnicotinate is represented by the InChI code 1S/C9H11NO3/c1-3-13-9(12)8-4-7(11)5-10-6(8)2/h4-5,11H,3H2,1-2H3 . The molecular weight of the compound is 181.19 .Chemical Reactions Analysis

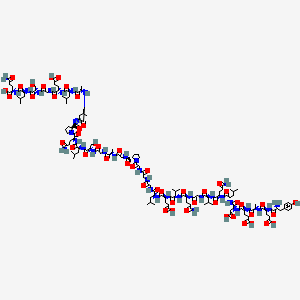

The chemical reactions involving Ethyl 5-hydroxy-2-methylnicotinate are complex and can involve various neurotransmitters such as gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids .Physical And Chemical Properties Analysis

Ethyl 5-hydroxy-2-methylnicotinate is a solid at room temperature . It has a molecular weight of 181.19 and a molecular formula of C9H11NO3 .Scientific Research Applications

Synthesis and Development of Novel Compounds

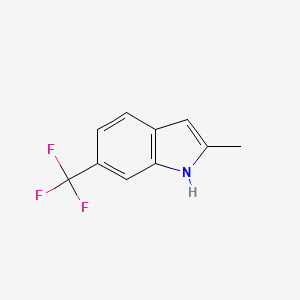

Ethyl 5-hydroxy-2-methylnicotinate has been utilized in the synthesis and development of various novel compounds. For instance, Markova et al. (1970) synthesized ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride, leading to the creation of new heterocyclic compounds, indicating its role in expanding the diversity of chemical structures (Markova, Yu. V. et al., 1970). Similarly, Ikekawa (1958) used ethyl 2-methylnicotinate in a synthetic process to build the pyridine ring, demonstrating its application in constructing complex molecular structures (Ikekawa, N., 1958).

Pharmaceutical and Clinical Research

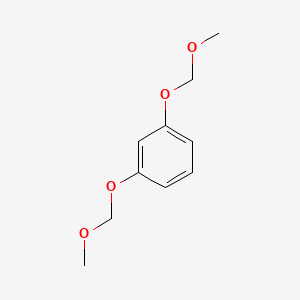

In pharmaceutical research, ethyl 5-hydroxy-2-methylnicotinate plays a significant role. Andersen et al. (2013) employed it in the development of AZD1283, a P2Y12 receptor antagonist, highlighting its contribution to drug development and clinical studies (Andersen, S. et al., 2013). The synthesis of ethyl 5-cyano-6-(3-(1,3-dioxoisoindolin-2-yl)propoxy)-4-(3-methoxyphenyl)-2-methylnicotinate, with potential anti-inflammatory activity, showcases its utility in creating compounds with specific pharmacological properties (Dowarah, Jayanta et al., 2022).

Chemical Process Development

In the context of chemical process development, Bell et al. (2012) detailed the improved synthesis of ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, a key intermediate in the preparation of P2Y12 antagonists. This work demonstrates its importance in the optimization of chemical processes (Bell, Stephen J. et al., 2012).

Biotransformation and Microbial Production

Tinschert et al. (2000) explored the biotransformation abilities of a bacterial strain for the preparation of hydroxylated heterocyclic carboxylic acid derivatives, including ethyl 5-hydroxy-2-methylnicotinate. This study indicates the potential of microbial processes in the production of complex chemical compounds (Tinschert, A. et al., 2000).

Material Science and Photodiode Applications

Ethyl 5-hydroxy-2-methylnicotinate has also found applications in material science. Elkanzi et al. (2020) synthesized a novel compound for photodiode applications, illustrating its relevance in the development of new materials and technologies (Elkanzi, Nadia Ali Ahmed et al., 2020).

Safety and Hazards

The safety data sheet for Ethyl 5-hydroxy-2-methylnicotinate indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

ethyl 5-hydroxy-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(12)8-4-7(11)5-10-6(8)2/h4-5,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSBCZUOAQWAKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60738190 | |

| Record name | Ethyl 5-hydroxy-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60738190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-hydroxy-2-methylnicotinate | |

CAS RN |

60390-47-8 | |

| Record name | Ethyl 5-hydroxy-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60738190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3029187.png)

![N-[3-(Trimethoxysilyl)propyl]prop-2-enamide](/img/structure/B3029200.png)